Cas no 887266-92-4 (N-(2,4-Difluorophenyl)CarbamothioylBenzamide)

N-(2,4-Difluorophenyl)CarbamothioylBenzamide is a thiourea derivative characterized by its unique structural features, including a difluorophenyl group and a benzamide moiety. This compound exhibits potential applications in medicinal chemistry and agrochemical research due to its ability to act as a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it valuable for drug discovery. Its thiocarbamoyl group further contributes to its reactivity, enabling selective modifications. The compound is typically used in controlled environments, with strict adherence to safety protocols due to its reactive nature.
N-(2,4-Difluorophenyl)CarbamothioylBenzamide structure
887266-92-4 structure
Product Name:N-(2,4-Difluorophenyl)CarbamothioylBenzamide
CAS No:887266-92-4
MF:C14H10F2N2OS
MW:292.303808689117
MDL:MFCD07368702
CID:3031268
PubChem ID:2783359
Update Time:2025-11-01

N-(2,4-Difluorophenyl)CarbamothioylBenzamide Chemical and Physical Properties

Names and Identifiers

    • 1-BENZOYL-3-(2,4-DIFLUOROPHENYL)THIOUREA
    • PS-7168
    • MFCD07368702
    • AKOS025393476
    • N-((2,4-Difluorophenyl)carbamothioyl)benzamide
    • SCHEMBL24769824
    • CS-0458539
    • N-[(2,4-difluorophenyl)carbamothioyl]benzamide
    • 887266-92-4
    • N-(2,4-Difluorophenyl)CarbamothioylBenzamide
    • MDL: MFCD07368702
    • Inchi: 1S/C14H10F2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
    • InChI Key: RFOKWVVQBVMKII-UHFFFAOYSA-N
    • SMILES: S=C(NC(C1C=CC=CC=1)=O)NC1C=CC(=CC=1F)F

Computed Properties

  • Exact Mass: 292.048
  • Monoisotopic Mass: 292.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • Melting Point: 117-120

N-(2,4-Difluorophenyl)CarbamothioylBenzamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

N-(2,4-Difluorophenyl)CarbamothioylBenzamide Pricemore >>

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N-(2,4-Difluorophenyl)CarbamothioylBenzamide Related Literature

Additional information on N-(2,4-Difluorophenyl)CarbamothioylBenzamide

Recent Advances in the Study of N-(2,4-Difluorophenyl)CarbamothioylBenzamide (CAS: 887266-92-4) in Chemical Biology and Pharmaceutical Research

The compound N-(2,4-Difluorophenyl)CarbamothioylBenzamide (CAS: 887266-92-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the role of N-(2,4-Difluorophenyl)CarbamothioylBenzamide as a promising scaffold for the development of novel kinase inhibitors. Its structural features, including the difluorophenyl and carbamothioyl moieties, contribute to its ability to interact with specific kinase domains, making it a candidate for targeted cancer therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR and HER2 kinases, with IC50 values in the low nanomolar range.

In addition to its kinase inhibitory properties, N-(2,4-Difluorophenyl)CarbamothioylBenzamide has shown potential in antimicrobial applications. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound displayed significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular interactions.

The synthesis of N-(2,4-Difluorophenyl)CarbamothioylBenzamide has also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable, high-yield synthetic route that minimizes the use of hazardous reagents and reduces waste generation. This advancement is particularly relevant for industrial-scale production, as it addresses both economic and environmental concerns.

Despite these promising developments, challenges remain in the clinical translation of N-(2,4-Difluorophenyl)CarbamothioylBenzamide. Pharmacokinetic studies have revealed issues with oral bioavailability, prompting researchers to explore prodrug strategies and formulation optimizations. Ongoing preclinical studies are investigating nanoparticle-based delivery systems to enhance the compound's therapeutic index.

In conclusion, N-(2,4-Difluorophenyl)CarbamothioylBenzamide represents a versatile chemical entity with multiple potential therapeutic applications. Its dual activity as both a kinase inhibitor and antimicrobial agent makes it particularly interesting for further development. Future research directions should focus on improving its pharmacokinetic properties and exploring combination therapies with existing drugs.

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